“3,3-dimethyl-1-phenylbutan-1-one” is a chemical compound with the molecular formula c12h16o . It’s a liquid at room temperature and has a molecular weight of 176.26 . It’s used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions.
Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The term “proteomics” was coined to make an analogy with genomics, the study of the genes. The word “proteome” is a blend of “protein” and “genome”, and was coined by Marc Wilkins in 1994 while he was a Ph.D. student at Macquarie University. Macquarie University also operated the first two-dimensional gel electrophoresis lab in Australia at the time .
3,3-Dimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula and a molar mass of 176.25 g/mol. It is a ketone characterized by a phenyl group attached to a butanone backbone, with two methyl groups at the third carbon position. This structural configuration imparts unique chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry.
The biological activity of 3,3-Dimethyl-1-phenylbutan-1-one has been explored in various contexts. It is involved in studies of enzyme-catalyzed reactions and metabolic pathways, potentially influencing biochemical processes. Additionally, its derivatives may exhibit pharmacological properties, making it relevant in medicinal chemistry .
The synthesis of 3,3-Dimethyl-1-phenylbutan-1-one typically involves the Friedel-Crafts acylation reaction, which uses benzene and 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
On an industrial scale, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and recrystallization are commonly used .
3,3-Dimethyl-1-phenylbutan-1-one has several applications across different fields:
Several compounds share structural similarities with 3,3-Dimethyl-1-phenylbutan-1-one. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3,3-Dimethyl-2-phenylbutan-2-one | Similar ketone structure with variations in branching | Different reactivity due to altered steric hindrance |
3,3-Dimethyl-1-phenylpropan-1-one | Shorter carbon chain with similar functional groups | Exhibits different physical properties |
3,3-Dimethyl-1-phenylpentan-1-one | Longer carbon chain with similar branching | Unique applications due to increased chain length |
The uniqueness of 3,3-Dimethyl-1-phenylbutan-1-one lies in its specific structural arrangement, which imparts distinct chemical properties compared to its analogs. Its higher steric hindrance due to the two methyl groups at the third carbon position affects its reactivity and interactions with other molecules .
Irritant